molecular formula C8H9ClN2 B180116 2-Chloro-5,6,7,8-tetrahydroquinoxaline CAS No. 155535-20-9

2-Chloro-5,6,7,8-tetrahydroquinoxaline

Cat. No. B180116
Key on ui cas rn: 155535-20-9
M. Wt: 168.62 g/mol
InChI Key: OEWAJIAOXWOCTJ-UHFFFAOYSA-N
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Patent
US05306819

Procedure details

A seated tube containing 2-chloro-5,6,7,8-tetrahydroquinoxaline (1.51 g, 0.009 mol), concentrated NH4OH (10 mL), isopropyl alcohol (30 mL), and copper powder (300 mg) was heated in an oil bath at 133° C. for 20 hours. The cooled mixture was filtered through celite and washed through the filter agent with H2O and hexanes. The layers were separated and the aqueous portion was washed (2×) with hexanes in order to remove unreacted starting material and then extracted with EtOAc (4×). The combined EtOAc extracts were dried over sodium sulfate and concentrated under reduced pressure to yield 2-amino-5,6,7,8-tetrahydroquinoxaline as a yellow-green solid.
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[N:10][C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1.[NH4+:12].[OH-]>[Cu].C(O)(C)C>[NH2:12][C:2]1[CH:11]=[N:10][C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
ClC1=NC=2CCCCC2N=C1
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
copper
Quantity
300 mg
Type
catalyst
Smiles
[Cu]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
133 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered through celite
WASH
Type
WASH
Details
washed through the filter agent with H2O and hexanes
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous portion was washed (2×) with hexanes in order
CUSTOM
Type
CUSTOM
Details
to remove unreacted
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=2CCCCC2N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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